molecular formula C4H7FO B15280228 (S)-2-Fluorobut-3-en-1-ol

(S)-2-Fluorobut-3-en-1-ol

Cat. No.: B15280228
M. Wt: 90.10 g/mol
InChI Key: BVGFHDJXKIXOAJ-BYPYZUCNSA-N
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Description

(S)-2-Fluorobut-3-en-1-ol is an organic compound with the molecular formula C4H7FO. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S) designation indicates the specific stereochemistry of the molecule. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Fluorobut-3-en-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as (S)-2-Fluorobut-3-en-2-one, using a chiral catalyst. This method ensures the desired stereochemistry is obtained. Another method involves the nucleophilic substitution of a fluorinated precursor with an appropriate alcohol group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Fluorobut-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Yields various alcohols or alkanes.

    Substitution: Results in compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

(S)-2-Fluorobut-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Fluorobut-3-en-1-ol involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Fluorobut-3-en-1-ol: The enantiomer of (S)-2-Fluorobut-3-en-1-ol with different stereochemistry.

    2-Fluorobut-3-en-2-ol: A structural isomer with the fluorine atom and hydroxyl group on different carbon atoms.

    2-Fluorobut-3-en-1-amine: A related compound with an amine group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a fluorine atom and an alkene group

Properties

Molecular Formula

C4H7FO

Molecular Weight

90.10 g/mol

IUPAC Name

(2S)-2-fluorobut-3-en-1-ol

InChI

InChI=1S/C4H7FO/c1-2-4(5)3-6/h2,4,6H,1,3H2/t4-/m0/s1

InChI Key

BVGFHDJXKIXOAJ-BYPYZUCNSA-N

Isomeric SMILES

C=C[C@@H](CO)F

Canonical SMILES

C=CC(CO)F

Origin of Product

United States

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